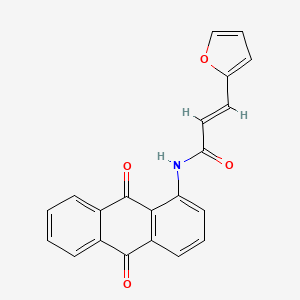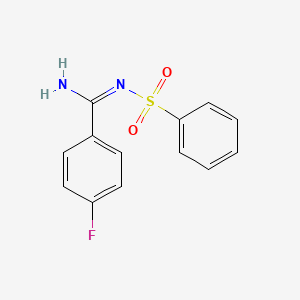![molecular formula C10H9F3N4S B5275698 1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFIDE](/img/structure/B5275698.png)
1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFIDE
Overview
Description
1-Methyl-1H-1,2,3,4-tetraazol-5-yl [3-(trifluoromethyl)benzyl] sulfide is a compound that belongs to the class of heterocyclic organic compounds It contains a tetrazole ring, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom
Mechanism of Action
Target of Action
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .
Mode of Action
Tetrazoles are known to mimic the carboxylic acid functional group . They can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Tetrazoles have been found to exhibit multiple reactivity . They can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .
Pharmacokinetics
Tetrazoles are known to be resistant to biological degradation , which suggests they may have good bioavailability.
Result of Action
Tetrazoles are known to exhibit potential biological activity . They are considered biomimics of the carboxylic acid functional group , and their increased lipophilicity could account for higher membrane permeability .
Action Environment
The stability of tetrazoles under various conditions, such as exposure to shock, fire, and heat, has been noted .
Safety and Hazards
Future Directions
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . This suggests a promising future for the development of new tetrazole-based compounds.
Biochemical Analysis
Biochemical Properties
1-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1H-tetrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The binding of 1-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1H-tetrazole to these enzymes can lead to altered metabolic pathways and reduced enzyme activity .
Cellular Effects
The effects of 1-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1H-tetrazole on cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving kinase enzymes . By inhibiting specific kinases, 1-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1H-tetrazole can alter gene expression and cellular metabolism. For example, it has been shown to downregulate the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level . Additionally, this compound can affect cellular metabolism by inhibiting enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of action of 1-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1H-tetrazole involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions . The trifluoromethyl group enhances these interactions by increasing the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, 1-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1H-tetrazole can inhibit enzyme activity by stabilizing the enzyme-substrate complex in an inactive form . This inhibition can lead to changes in gene expression, particularly those genes involved in metabolic and inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1H-tetrazole have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to 1-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1H-tetrazole can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . In vivo studies have also indicated that this compound can accumulate in tissues over time, potentially leading to long-term effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1H-tetrazole in animal models vary with dosage. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, toxic effects have been observed, including liver and kidney damage . These adverse effects are likely due to the accumulation of the compound in these organs, leading to disrupted cellular function and tissue damage . Threshold effects have also been noted, with significant changes in cellular and tissue function occurring only above certain dosage levels .
Metabolic Pathways
1-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1H-tetrazole is involved in several metabolic pathways. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then enter different metabolic pathways, affecting metabolic flux and metabolite levels . For instance, the inhibition of glycolytic enzymes by 1-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1H-tetrazole can lead to reduced glucose metabolism and altered energy production . Additionally, this compound can interact with cofactors such as NADH and FADH2, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of 1-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1H-tetrazole within cells and tissues are facilitated by its lipophilic nature . This compound can easily cross cell membranes and accumulate in lipid-rich tissues . Transporters and binding proteins also play a role in its distribution, with certain proteins facilitating its uptake into specific cell types . Once inside the cell, 1-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1H-tetrazole can localize to various cellular compartments, including the cytoplasm and mitochondria . This localization can affect its activity and function, as it can interact with different biomolecules in these compartments .
Subcellular Localization
The subcellular localization of 1-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1H-tetrazole is crucial for its activity and function. This compound has been found to localize to the mitochondria, where it can inhibit enzymes involved in the citric acid cycle and oxidative phosphorylation . Additionally, it can be found in the cytoplasm, where it interacts with glycolytic enzymes and signaling proteins . The localization of 1-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1H-tetrazole is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . These interactions and localizations are essential for its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-1,2,3,4-tetraazol-5-yl [3-(trifluoromethyl)benzyl] sulfide can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-1,2,3,4-tetraazol-5-yl [3-(trifluoromethyl)benzyl] sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, sodium hydride, and DMF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-1H-1,2,3,4-tetraazol-5-yl [3-(trifluoromethyl)benzyl] sulfide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,3,4-tetrazole: A simpler analog without the benzyl sulfide and trifluoromethyl groups.
3-(Trifluoromethyl)benzyl chloride: A precursor used in the synthesis of the target compound.
Benzyl sulfide: A related compound lacking the tetrazole and trifluoromethyl groups.
Uniqueness
1-Methyl-1H-1,2,3,4-tetraazol-5-yl [3-(trifluoromethyl)benzyl] sulfide is unique due to the combination of the tetrazole ring, trifluoromethyl group, and benzyl sulfide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4S/c1-17-9(14-15-16-17)18-6-7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWBUNHYCQFHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5275619.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5275621.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5275627.png)

![2-(3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}phenoxy)acetamide](/img/structure/B5275632.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5275638.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]cyclopentanecarboxamide](/img/structure/B5275645.png)
![3',4'-dimethoxy-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5275651.png)

![4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5275668.png)
![7-(1-benzothien-3-yl)-4-[2-(dimethylamino)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5275672.png)
![N-{4-chloro-3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}acetamide](/img/structure/B5275682.png)
![N-[(4-FLUOROPHENYL)METHYL]-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]METHANESULFONAMIDE](/img/structure/B5275683.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5275686.png)
